molecular formula C17H21N3O3 B7352885 N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-hydroxybenzamide

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-hydroxybenzamide

Cat. No. B7352885
M. Wt: 315.37 g/mol
InChI Key: DMNIGVZRVITGFW-ZBFHGGJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-hydroxybenzamide, also known as EPOXY, is a chemical compound that has been synthesized for scientific research purposes. EPOXY is a potential drug candidate due to its unique structure and mechanism of action.

Mechanism of Action

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-hydroxybenzamide works by inhibiting the activity of an enzyme called cyclooxygenase-2 (COX-2). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and cancer progression. By inhibiting COX-2 activity, this compound can reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In animal studies, this compound has been shown to reduce tumor growth and decrease inflammation. This compound has also been shown to selectively target cancer cells, making it a potential diagnostic tool for cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-hydroxybenzamide in lab experiments is its specificity for COX-2. This compound has been shown to selectively inhibit COX-2 activity without affecting the activity of other enzymes. This specificity makes this compound a valuable tool for studying the role of COX-2 in disease. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound in vivo.

Future Directions

There are several future directions for the study of N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-hydroxybenzamide. One potential direction is to further investigate its anti-cancer properties and its potential use as a diagnostic tool for cancer. Another direction is to study the safety and toxicity of this compound in vivo. Additionally, the synthesis method of this compound can be further optimized to increase yield and purity. Finally, this compound can be modified to improve its pharmacokinetic properties, such as its solubility and bioavailability, to increase its potential as a drug candidate.

Synthesis Methods

The synthesis of N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-hydroxybenzamide involves the reaction of 2-hydroxybenzoic acid with 1-ethyl-4-(hydroxymethyl)pyrazole in the presence of a catalyst. The resulting intermediate is then reacted with (2S,3R)-3-methoxyoxane-2-one to yield this compound. The synthesis method of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-hydroxybenzamide has been studied for its potential use as a drug candidate for various diseases such as cancer, Alzheimer's disease, and inflammation. This compound has been shown to have anti-inflammatory and anti-cancer properties in vitro and in vivo. Additionally, this compound has been studied for its potential use as a diagnostic tool for cancer due to its ability to selectively target cancer cells.

properties

IUPAC Name

N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-2-20-11-12(10-18-20)16-14(7-5-9-23-16)19-17(22)13-6-3-4-8-15(13)21/h3-4,6,8,10-11,14,16,21H,2,5,7,9H2,1H3,(H,19,22)/t14-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNIGVZRVITGFW-ZBFHGGJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCCO2)NC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@H]2[C@@H](CCCO2)NC(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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